molecular formula C8H6N2O2 B1601178 Methyl 3-cyanopyridine-2-carboxylate CAS No. 53940-11-7

Methyl 3-cyanopyridine-2-carboxylate

Cat. No. B1601178
CAS RN: 53940-11-7
M. Wt: 162.15 g/mol
InChI Key: GAWKMHTZRPFQCO-UHFFFAOYSA-N
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Description

“Methyl 3-cyanopyridine-2-carboxylate” is an organic compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 .


Synthesis Analysis

While specific synthesis methods for “Methyl 3-cyanopyridine-2-carboxylate” were not found, related compounds have been synthesized using various methods . For instance, trifluoromethylpyridines, which share a similar structure, have been synthesized for use in agrochemical and pharmaceutical ingredients . Another related compound, methyl (2 R* ,3 R* )-3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates, was synthesized based on the neutralization reaction of diastereohomogeneous dimethyl (2 R* ,3 R* )-3-aryl (pyridyl)glutamate hydrochlorides .


Molecular Structure Analysis

The molecular structure of “Methyl 3-cyanopyridine-2-carboxylate” consists of a pyridine ring with a carboxylate group at the 2-position and a cyano group at the 3-position .


Physical And Chemical Properties Analysis

“Methyl 3-cyanopyridine-2-carboxylate” is a light-red to brown solid . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Antitumor Activity

Methyl 3-cyanopyridine-2-carboxylate: derivatives have shown promising results in antitumor activity. Specifically, certain pyridine derivatives have demonstrated significant inhibitory effects against liver carcinoma cell lines (HEPG2), showcasing potential as novel anticancer agents . The pyridine core, a key constituent in these compounds, is known for its wide range of biological applications, including anticancer activities .

Antimicrobial Properties

Research indicates that pyridine and thienopyridine derivatives, which can be synthesized from Methyl 3-cyanopyridine-2-carboxylate , exhibit strong antimicrobial activity. These compounds have been effective against microbial strains such as E. coli, B. mycoides, and C. albicans, with some derivatives showing higher inhibition zones and minimal inhibitory concentrations (MIC) than others . This suggests their potential use in developing new antibiotics.

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive compounds. It has been used to produce derivatives that possess pharmacological activities such as antihypertensive, antipyretic, anti-inflammatory, and analgesic properties . This versatility makes it a valuable starting material in medicinal chemistry.

Metal Complex Formation

The ability of pyridine derivatives to form metal complexes has been explored for their antitumor properties. Early reports suggest that α-terpyridine, a related compound, can form metal complexes and bind with DNA/RNA, which is the basis for investigating these derivatives as antitumor agents .

Chemical Synthesis and Material Science

Methyl 3-cyanopyridine-2-carboxylate: is also used in chemical synthesis and material science research. Scientists utilize this compound for its reactivity and stability, making it a cornerstone in the synthesis of new materials and chemicals .

Drug Development

Given its role in the synthesis of bioactive compounds, Methyl 3-cyanopyridine-2-carboxylate is instrumental in drug development. It is a core component in the structure of various approved drugs and continues to be a focus in the pharmaceutical industry for the development of new therapeutic agents .

Pharmacological Research

The compound’s derivatives are being explored for a range of pharmacological activities. This includes research into their potential as cardiotonic, antimicrobial, and anti-inflammatory agents, further highlighting the compound’s significance in pharmacological research .

properties

IUPAC Name

methyl 3-cyanopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-12-8(11)7-6(5-9)3-2-4-10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWKMHTZRPFQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508781
Record name Methyl 3-cyanopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53940-11-7
Record name Methyl 3-cyanopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using a procedure similar to that described for 6H-pyrido[2,3-d]pyridazin-5-one derivatives (Examples 5), 3-carbamoylpicolinic acid (1.5 mmol) was reacted with excess MsCl (4.0 mmol) to yield methyl 3-cyanopicolinate (1.2 mmol). Methyl 3-cyanopicolinate (1.2 mmol), Sc(OTf)3 (0.02 mmol), and diaminopropane (3.0 mmol) were combined and heated at 80° C. for 1 h to yield 7.8-dihydro-6H-1,5,8a-triaza-fluoren-9-one, which was treated with excess hydrazine hydrate (5.0 mmol) in EtOH at RT to yield compound 5-(3-amino-propylamino)-7H-pyrido[2,3-d]pyrido[2,3-d]pyridazin-8-one (0.75 mmol) as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
reactant
Reaction Step Two
Name
Quantity
4 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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